molecular formula C9H9BrO B13648528 (e)-beta-Bromo-3-methoxystyrene

(e)-beta-Bromo-3-methoxystyrene

Katalognummer: B13648528
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: JHZYGPAIKZFVOS-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(e)-beta-Bromo-3-methoxystyrene is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a styrene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (e)-beta-Bromo-3-methoxystyrene typically involves the bromination of 3-methoxystyrene. One common method is the addition of bromine to 3-methoxystyrene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(e)-beta-Bromo-3-methoxystyrene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the styrene moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of 3-methoxystyrene derivatives with different functional groups.

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxyethylbenzene.

Wissenschaftliche Forschungsanwendungen

(e)-beta-Bromo-3-methoxystyrene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (e)-beta-Bromo-3-methoxystyrene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Bromo-4-methoxystyrene: Similar structure but with the bromine atom at a different position.

    3-Methoxy-4-bromostyrene: Another positional isomer with different reactivity.

    4-Bromo-3-methoxystyrene: Similar compound with the bromine and methoxy groups swapped.

Uniqueness

(e)-beta-Bromo-3-methoxystyrene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and research.

Eigenschaften

Molekularformel

C9H9BrO

Molekulargewicht

213.07 g/mol

IUPAC-Name

1-[(E)-2-bromoethenyl]-3-methoxybenzene

InChI

InChI=1S/C9H9BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-7H,1H3/b6-5+

InChI-Schlüssel

JHZYGPAIKZFVOS-AATRIKPKSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=C/Br

Kanonische SMILES

COC1=CC=CC(=C1)C=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.